molecular formula C13H24ClN B129910 3,5,7-Trimethyladamantan-1-amine hydrochloride CAS No. 15210-60-3

3,5,7-Trimethyladamantan-1-amine hydrochloride

Cat. No. B129910
CAS RN: 15210-60-3
M. Wt: 229.79 g/mol
InChI Key: HOZQWSJTVWTWDT-UHFFFAOYSA-N
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Description

3,5,7-Trimethyladamantan-1-amine hydrochloride, also known as (3,5,7-trimethyl-1-adamantyl)amine hydrochloride, is a chemical compound with the CAS Number: 15210-60-3 . Its molecular formula is C13H23N.HCl and it has a molecular weight of 229.79 .


Molecular Structure Analysis

The molecular structure of 3,5,7-Trimethyladamantan-1-amine hydrochloride is represented by the formula C13H23N.HCl . This indicates that the compound consists of 13 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one chloride atom.

Scientific Research Applications

Synthesis and Structural Properties

  • The synthesis, properties, and reactions of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1³,⁷]decan-2-one, a compound related to 3,5,7-trimethyladamantan-1-amine hydrochloride, reveal unique characteristics due to its twisted amide structure. This compound exhibits properties more akin to a ketone with a tertiary amino group, demonstrating basic and nucleophilic behavior (Kirby, Komarov, & Feeder, 2001).

Chemical Reactions and Applications

  • Research on primary halogen compounds and their reaction with sodium bis(trimethylsilyl)amide indicates the potential for converting N,N-bis(trimethylsilyl)amines into amine hydrochlorides, which could include derivatives of 3,5,7-trimethyladamantan-1-amine hydrochloride (Bestmann & Wölfel, 1984).
  • The reaction of a secondary amine, closely related to 3,5,7-trimethyladamantan-1-amine hydrochloride, with 7-chloro-4-nitrobenzofurazan, offers insights into creating fluorescent derivatives for spectrophotofluorometric assay applications (Turdiu, Penner, & Chafetz, 1974).

Spectroscopic Analysis

  • Studies on the Raman spectra of methylated amines and their ammonium chlorides, which would include compounds like 3,5,7-trimethyladamantan-1-amine hydrochloride, provide valuable information for understanding the molecular vibrations and structure of such compounds (Edsall, 1937).

Functionalized Silica Synthesis

  • Amine-functionalized colloidal silica synthesis, utilizing compounds like 3,5,7-trimethyladamantan-1-amine hydrochloride, is significant for various applications, including fundamental investigations and practical uses in industry (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Biomedical Research

  • The synthesis of poly(β-aminoesters) and their interaction with plasmid DNA highlights the potential of using amine hydrochloride salts, possibly including 3,5,7-trimethyladamantan-1-amine hydrochloride derivatives, in gene delivery and biomedical research (Lynn & Langer, 2000).

Environmental Applications

  • Research on the toxicity of model aliphatic amines and their chlorinated forms, including compounds similar to 3,5,7-trimethyladamantan-1-amine hydrochloride, provides insights into their environmental impact and relevance in treatment processes (Gong, Sears, Alleman, & Blatchley, 2004).

properties

IUPAC Name

3,5,7-trimethyladamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-10-4-11(2)6-12(3,5-10)9-13(14,7-10)8-11;/h4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZQWSJTVWTWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495175
Record name 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethyladamantan-1-amine hydrochloride

CAS RN

15210-60-3
Record name 3,5,7-Trimethyltricyclo[3.3.1.1~3,7~]decan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-Trimethyl-1-adamantanamine hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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